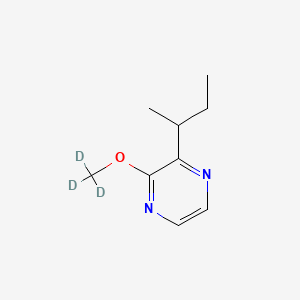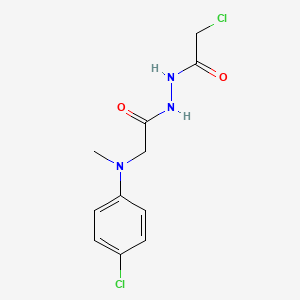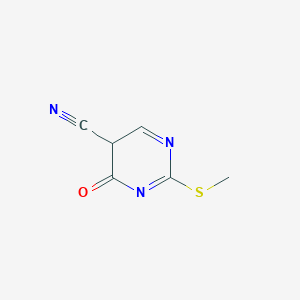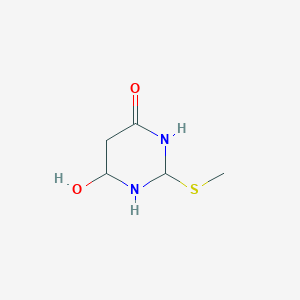
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring with a hydroxyl group at the 6th position and a methylthio group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- can be achieved through several methods. One common approach involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction leads to the formation of the pyrimidinone ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidinones.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with nucleic acids, or disrupting cellular processes .
相似化合物的比较
Similar Compounds
6-Hydroxy-2-methylpyrimidin-4(3H)-one: Similar structure but lacks the methylthio group.
4-Hydroxy-2-quinolones: Different ring structure but similar functional groups.
2,4-Dihydroxyquinoline: Contains hydroxyl groups but different ring system.
Uniqueness
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- is unique due to the presence of both hydroxyl and methylthio groups on the pyrimidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C5H10N2O2S |
|---|---|
分子量 |
162.21 g/mol |
IUPAC 名称 |
6-hydroxy-2-methylsulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h3,5-6,8H,2H2,1H3,(H,7,9) |
InChI 键 |
QJERMNSISXVXNH-UHFFFAOYSA-N |
规范 SMILES |
CSC1NC(CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)
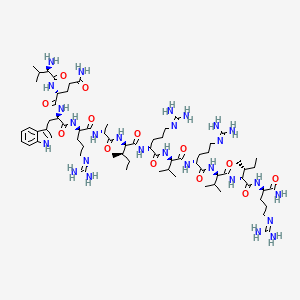

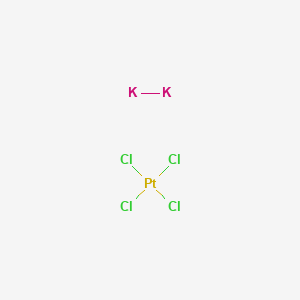
![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)

![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)

